molecular formula C12H8ClN3O2S2 B2464963 5-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 1020977-39-2

5-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2464963
CAS No.: 1020977-39-2
M. Wt: 325.79
InChI Key: KNMABNUEZDGHDH-UHFFFAOYSA-N
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Description

5-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a carboxamide group

Scientific Research Applications

5-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The thiophene rings are introduced through cross-coupling reactions, such as Suzuki or Stille coupling, which involve the reaction of a halogenated thiophene with a boronic acid or stannane derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization step and large-scale cross-coupling reactions using palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium thiolate for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, while the thiophene rings can contribute to the compound’s overall stability and electronic properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene- and oxadiazole-containing molecules, such as:

Uniqueness

What sets 5-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide apart is its unique combination of functional groups, which can impart distinct electronic and steric properties.

Properties

IUPAC Name

5-chloro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S2/c13-9-4-3-8(20-9)11(17)14-12-16-15-10(18-12)6-7-2-1-5-19-7/h1-5H,6H2,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMABNUEZDGHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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